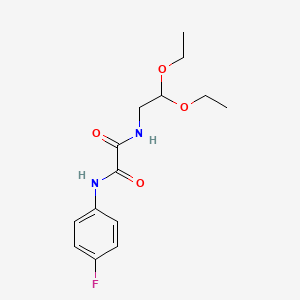

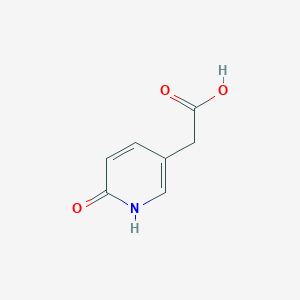

![molecular formula C23H26FN3O5 B3006678 7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251683-24-5](/img/structure/B3006678.png)

7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro compounds has been a subject of interest due to their potential as central nervous system agents. In one study, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue was achieved through lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization. The N-dealkylation process was used to afford the demethyl analogue. This synthesis was motivated by the structural similarity to known antidepressants and the discovery of the compounds' inhibition of tetrabenazine-induced ptosis, suggesting potential antitetrabenazine activity .

Molecular Structure Analysis

The molecular structure of spiro compounds is crucial for their biological activity. In the case of the fluorinated piperidine quinazoline spirocycles, a diastereoselective synthesis was developed, which involved an intermolecular coupling of difluorobenzamidine and racemic N-protected 3-fluoropiperidine dimethyl ketals or piperidones. The use of silyl triflate mediated coupling along with Lewis acids resulted in good yields and high diastereoselectivity, with a diastereoisomer ratio of up to 10:1 in favor of the desired isomer .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro compounds are often complex and require careful optimization. For instance, the synthesis of halo and methoxy analogues of spiro[isobenzofuran-1(3H),4'-piperidines] involved the introduction of a 4-fluorobenzoyl group. These compounds were found to be potent in the Sidman avoidance paradigm in rats, with one compound, in particular, showing less nonselective dopamine-receptor blocking effects, making it an attractive potential neuroleptic .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their molecular structure. In the case of substituted spiro[quinazoline-2,1'-cyclohexane] derivatives, molecular docking simulations were used to design new derivatives as effective PARP-1 inhibitors. The starting compound for the synthesis of these analogues was spiro[2H-3,1-benzoxazine-2,1'-cyclohexan]-4(1H)-one. The derivatives with the highest cytotoxic efficiency against the human breast carcinoma cell line (MCF-7) were further subjected to PARP-1 enzyme assay, demonstrating the importance of molecular design in determining the biological activity of these compounds .

Scientific Research Applications

Synthesis and Biological Activity

Spiro compounds, particularly those incorporating piperidine and quinazolinone moieties, have been synthesized and evaluated for various biological activities. For example, spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones have been investigated for their potential as ligands of the nociceptin receptor, showing partial agonistic activity, except for specific compounds that proved to be pure antagonists (Mustazza et al., 2006). This suggests that derivatives like 7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one could have unique interactions with biological receptors, potentially offering new avenues for drug discovery.

Antimicrobial and Antitubercular Applications

The structural analogs of spiro compounds have been explored for their antimicrobial and antitubercular activities. For instance, spiro-piperidin-4-ones have been identified for their in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing significant potential as antimycobacterial agents (Kumar et al., 2008). These findings highlight the potential of spiro compounds, including this compound, in contributing to the development of new antimicrobial and antitubercular therapies.

Chemical Synthesis and Drug Development

The unique spirocyclic structure of these compounds facilitates diverse chemical reactions and synthetic strategies, which are crucial for the development of novel pharmaceuticals. The synthesis of spiro compounds often involves innovative techniques that can offer insights into new synthetic pathways for drug development. For example, the synthesis of fluorinated piperidine quinazoline spirocycles as selective inhibitors indicates the versatility of spiro compounds in medicinal chemistry (Walpole et al., 2012).

properties

IUPAC Name |

7-fluoro-1-methyl-1'-(3,4,5-trimethoxybenzoyl)spiro[3H-quinazoline-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O5/c1-26-17-13-15(24)5-6-16(17)21(28)25-23(26)7-9-27(10-8-23)22(29)14-11-18(30-2)20(32-4)19(12-14)31-3/h5-6,11-13H,7-10H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCRXYYONVKAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)

![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B3006605.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3006606.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B3006614.png)